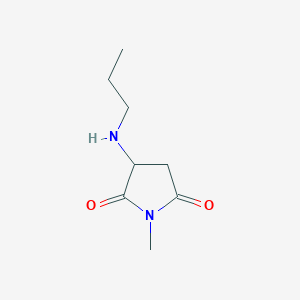

1-Methyl-3-(propylamino)pyrrolidine-2,5-dione

Übersicht

Beschreibung

1-Methyl-3-(propylamino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as indoles and derivatives . These compounds typically interact with various receptors and enzymes in the body, influencing a wide range of biological processes.

Mode of Action

As an indole derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, altering their activity and resulting in various downstream effects.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes, including neurotransmission, inflammation, and cell proliferation . The compound’s influence on these pathways would depend on its specific targets and mode of action.

Result of Action

Based on its classification as an indole derivative, it may have a range of potential effects, including modulation of receptor activity, alteration of enzyme function, and influence on cell signaling pathways .

Biologische Aktivität

1-Methyl-3-(propylamino)pyrrolidine-2,5-dione, a compound belonging to the pyrrolidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H14N2O2

- Molecular Weight : 158.21 g/mol

- CAS Number : 1185304-06-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with pyrrolidine derivatives under controlled conditions. This process allows for the formation of the desired compound while maintaining high purity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound exhibits potential as an inhibitor of aromatase and other enzymes involved in steroidogenesis.

Inhibition Studies

Research has demonstrated that derivatives of pyrrolidine-2,5-dione compounds can inhibit human placental aromatase and other key enzymes:

| Compound | Target Enzyme | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | Aromatase | 23.8 ± 4.6 | Comparable to Aminoglutethimide (20.0 ± 2.6) |

| This compound | P450(17) alpha | 18.5 ± 1.9 | Similar to Ketoconazole (12.1 ± 2.9) |

These findings suggest that this compound may serve as a lead for further drug development targeting hormonal disorders.

Case Studies and Research Findings

- Aromatase Inhibition : In a study evaluating various pyrrolidine derivatives, it was found that certain compounds exhibited significant inhibition against aromatase with IC50 values comparable to established inhibitors like Aminoglutethimide . This highlights the therapeutic potential of pyrrolidine-based compounds in managing estrogen-related conditions.

- Neurotransmitter Receptor Modulation : The compound's structure allows it to interact with neurotransmitter receptors, which could lead to effects on mood and cognition. Research indicates that modifications in the pyrrolidine ring can influence receptor selectivity and potency .

- Antibacterial Activity : Recent investigations into pyrrolidine derivatives have revealed their potential as antibacterial agents against multidrug-resistant strains of bacteria . The structural features of these compounds are critical for their efficacy.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The pyrrolidine core structure of 1-Methyl-3-(propylamino)pyrrolidine-2,5-dione has been linked to a variety of pharmacological activities. Recent studies have highlighted the significance of pyrrolidine derivatives in drug development, showcasing their potential as:

- Anticancer Agents : Compounds similar to this compound act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in cancer progression by modulating immune responses. Inhibition of IDO1 can enhance T-cell proliferation and improve anti-tumor immunity, making these compounds promising candidates for cancer therapies .

- Antimicrobial and Antiviral Properties : Research indicates that pyrrolidine derivatives exhibit antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness in inhibiting bacterial strains by targeting essential enzymes like DNA gyrase and topoisomerase IV .

Cancer Treatment

The compound's role as an IDO1 inhibitor positions it as a valuable therapeutic agent in oncology. The following table summarizes key findings from recent studies on its anticancer applications:

Neurological Applications

Research has also suggested potential applications in neurological disorders due to the compound's ability to modulate neurotransmitter systems. Pyrrolidine derivatives have been studied for their effects on cholinesterase inhibition, which is relevant for conditions like Alzheimer's disease .

Other Therapeutic Areas

Beyond oncology and neurology, this compound shows promise in other therapeutic contexts:

- Anti-inflammatory Agents : Some studies indicate that pyrrolidine derivatives can exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases .

- Diabetes Management : Certain pyrrolidine compounds have demonstrated inhibitory effects on enzymes related to glucose metabolism, suggesting a role in diabetes treatment .

Case Studies and Research Findings

Several case studies have illustrated the effectiveness of pyrrolidine derivatives:

- A study by Martinez-Bailen et al. synthesized multimeric pyrrolidine iminosugars as enzyme inhibitors for Fabry disease, showing significant enhancement in enzyme activity compared to monovalent references .

- Ruan et al. developed new anthelmintic drug candidates based on pyrrolidine oxadiazoles that showed resistance against common parasitic drugs .

Eigenschaften

IUPAC Name |

1-methyl-3-(propylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-4-9-6-5-7(11)10(2)8(6)12/h6,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIUQBXEHKZQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.